![molecular formula C6H12N+ B14314783 4-Azaspiro[3.3]heptan-4-ium CAS No. 107083-12-5](/img/structure/B14314783.png)
4-Azaspiro[3.3]heptan-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azaspiro[3.3]heptan-4-ium is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique spirocyclic structure, which imparts distinct physicochemical properties that make it a valuable scaffold in the development of bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[3.3]heptan-4-ium typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One common method is the thermal cycloaddition of endocyclic alkenes with Graf isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective synthetic routes. For example, a low-cost, protecting group-free route has been developed for the synthesis of related azaspiro compounds, which can be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azaspiro[3.3]heptan-4-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the spirocyclic nitrogen atom, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines. Substitution reactions typically result in halogenated derivatives .
Applications De Recherche Scientifique
4-Azaspiro[3.3]heptan-4-ium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a bioisostere of piperidine, a common scaffold in drug design. This compound has been incorporated into various bioactive molecules, including anesthetics and antibiotics, to enhance their pharmacological properties .
In biology, this compound is used as a building block for the synthesis of spirocyclic peptides and proteins, which have unique structural and functional properties. In the industrial sector, this compound is employed in the development of advanced materials and catalysts .
Mécanisme D'action
The mechanism of action of 4-Azaspiro[3.3]heptan-4-ium is primarily attributed to its ability to interact with specific molecular targets and pathways. The spirocyclic structure of this compound allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, in medicinal applications, this compound derivatives can inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Azaspiro[3.3]heptan-4-ium is often compared with other spirocyclic compounds, such as 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane. While these compounds share a similar spirocyclic core, they differ in the position and nature of the substituents on the spirocyclic ring. This results in variations in their physicochemical properties and biological activities .
Similar Compounds:- 1-Azaspiro[3.3]heptane
- 2-Azaspiro[3.3]heptane
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This compound stands out due to its unique combination of stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
107083-12-5 |
|---|---|
Formule moléculaire |
C6H12N+ |
Poids moléculaire |
98.17 g/mol |
Nom IUPAC |
4-azoniaspiro[3.3]heptane |
InChI |
InChI=1S/C6H12N/c1-3-7(4-1)5-2-6-7/h1-6H2/q+1 |
Clé InChI |
CXBGUFGZFSPXJX-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+]2(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


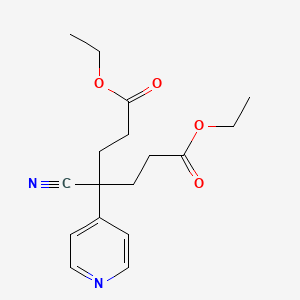
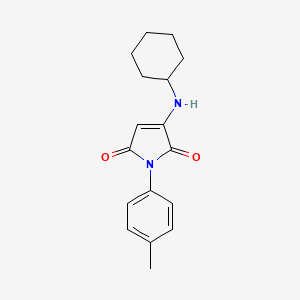
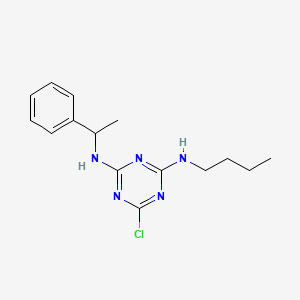
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
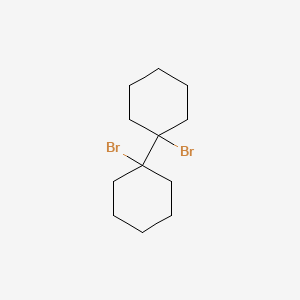
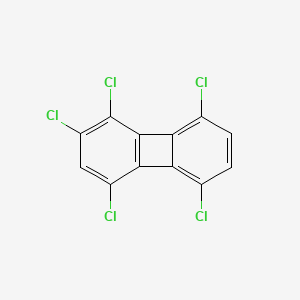
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
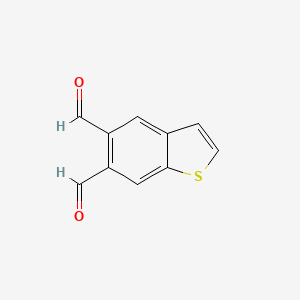

![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
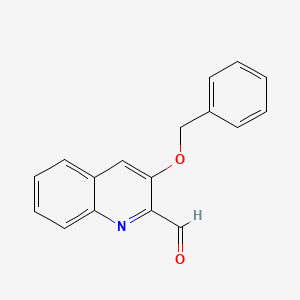
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

